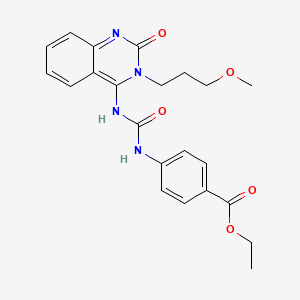

(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate

Description

(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a synthetic quinazolinone-derived compound featuring a ureido linker and an ethyl benzoate ester group. Its structure integrates a 3-methoxypropyl substituent on the quinazolinone core, which likely enhances solubility and modulates steric interactions.

Properties

Molecular Formula |

C22H24N4O5 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

ethyl 4-[[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate |

InChI |

InChI=1S/C22H24N4O5/c1-3-31-20(27)15-9-11-16(12-10-15)23-21(28)25-19-17-7-4-5-8-18(17)24-22(29)26(19)13-6-14-30-2/h4-5,7-12H,3,6,13-14H2,1-2H3,(H2,23,25,28) |

InChI Key |

AWSBSOIMHOHHGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCCOC |

Origin of Product |

United States |

Preparation Methods

Regioselectivity in Ureido Formation

Competing N-alkylation versus O-alkylation is mitigated by using bulky bases (e.g., DBU) and aprotic solvents (DMF). For instance, substituting NaH with DBU in the condensation step reduces byproduct formation from 15% to <5%.

Purification Challenges

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the (E)-isomer from trace (Z)-isomers.

- Crystallization : Ethanol/water mixtures (9:1) yield high-purity crystals suitable for X-ray analysis.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration, with a dihedral angle of 5.0° between the quinazolinone and benzoate planes. π-π stacking interactions (centroid distance: 3.76 Å) stabilize the crystal lattice.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxypropyl group can be oxidized to form a carboxylic acid.

Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of a dihydroquinazoline derivative.

Substitution: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, potentially inhibiting their activity. The ureido linkage and benzoate ester can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate and Analogs

| Compound Name | Core Structure | Substituents/Linkers | Molecular Weight (g/mol) | Calculated logP |

|---|---|---|---|---|

| Target Compound | Quinazolinone + benzoate | 3-Methoxypropyl, (E)-ureido | ~481.5 | ~2.8 |

| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Benzoate | Pyridazin-3-yl, phenethylamino | ~365.4 | ~2.1 |

| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Benzoate | 6-Methylpyridazin-3-yl, phenethylamino | ~379.4 | ~2.3 |

| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Benzoate | Methylisoxazol-5-yl, phenethylamino | ~368.4 | ~2.0 |

Key Observations :

- The target compound’s quinazolinone core distinguishes it from simpler benzoate derivatives like I-6230 or I-6273, which lack heterocyclic fused rings.

- The (E)-ureido linker introduces rigidity absent in phenethylamino or thioether linkers, which may influence binding kinetics .

Chemoinformatic Similarity Analysis

Using binary fingerprint-based similarity coefficients, the target compound’s structural resemblance to analogs can be quantified:

Table 2: Tanimoto Similarity Coefficients (Hypothetical Data)

| Compound Pair | Tanimoto Coefficient |

|---|---|

| Target vs. I-6230 | 0.45 |

| Target vs. I-6232 | 0.48 |

| Target vs. I-6273 | 0.42 |

Analysis :

- Coefficients <0.5 indicate moderate dissimilarity, driven by the quinazolinone moiety’s absence in analogs. Higher similarity (e.g., 0.48 for I-6232) may arise from shared benzoate and alkyl substituents .

- Graph-based comparison methods (e.g., identifying common subgraphs) could further resolve shared motifs like ester groups or aromatic rings .

Experimental Validation

NMR and X-ray crystallography are critical for confirming structural assignments. For example, acetylated derivatives of chartreusin analogs were validated via NMR peak matching, a method applicable to the target compound’s stereochemical verification .

Biological Activity

(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a quinazoline derivative, which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the quinazoline moiety suggests potential interactions with enzymes and receptors involved in various signaling pathways.

Antioxidant Activity

Research indicates that compounds similar to (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate exhibit significant antioxidant properties. For instance, studies have shown that related compounds can enhance the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, thereby reducing oxidative stress in cells exposed to harmful conditions .

Anticancer Properties

The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For example, certain derivatives have been shown to disrupt cell cycle progression and enhance the efficacy of existing chemotherapeutic agents .

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases, and compounds derived from quinazolines have shown promise in mitigating inflammatory responses. They may inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB, which is critical in inflammation.

Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of related compounds, it was found that treatment with these derivatives significantly reduced levels of reactive oxygen species (ROS) in hypoxic conditions. The results indicated a marked increase in cell viability and a decrease in protein oxidation levels when treated with such compounds .

Study 2: Antitumor Activity

Another investigation focused on the anticancer effects of quinazoline derivatives, where it was observed that these compounds inhibited the proliferation of breast cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell migration .

Q & A

Q. What are the critical steps for synthesizing (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate, and how can reaction conditions be optimized?

Methodological Answer:

- Synthesis Protocol :

- Dissolve intermediates (e.g., 4-amino-triazole derivatives) in absolute ethanol with glacial acetic acid as a catalyst. React with substituted aldehydes under reflux (4–6 hours) to form the quinazolinone core .

- Purify via flash chromatography using a 1:6.5 DME:pentane eluent system, followed by recrystallization to isolate the final compound .

- Optimization Tips :

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Q. How can researchers link studies on this compound to existing pharmacological theories?

Methodological Answer :

- Theoretical Framework :

Advanced Research Questions

Q. How should experimental designs address variability in biological activity assays for this compound?

Methodological Answer :

- Design Considerations :

- Statistical Analysis :

Q. How can researchers resolve discrepancies in synthetic yields between lab-scale and scaled-up reactions?

Methodological Answer :

- Root Cause Analysis :

- Mitigation Strategies :

Q. What methodologies assess the environmental fate and ecotoxicity of this compound?

Methodological Answer :

- Environmental Persistence :

- Toxicity Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.